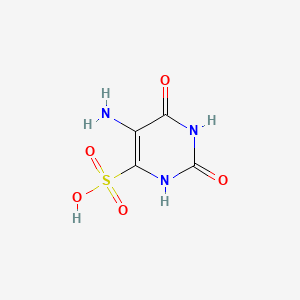

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid

Description

Historical Context and Discovery

The development of 5-amino-2,6-dihydroxy-4-pyrimidinesulfonic acid emerged from broader investigations into aminouracil derivatives and their sulfonic acid counterparts during the mid-20th century. The compound's synthesis and characterization represent part of a systematic exploration of pyrimidine modifications that began with early studies of uracil derivatives. Historical documentation indicates that the preparation of this compound involved reactions between hot aqueous sulfuric acid solutions and 5-aminouracil, with crystallization occurring over extended periods at ambient temperature. The discovery process was facilitated by advances in crystallographic techniques that allowed researchers to determine the precise molecular structure and hydrogen bonding patterns of these complex sulfonate derivatives.

The initial synthesis protocols were developed through systematic optimization of reaction conditions, particularly focusing on temperature control and crystallization timing. Early researchers recognized the importance of maintaining specific thermal conditions during the synthesis process, typically involving hot water bath treatments for approximately six hours followed by room temperature crystallization over several days. These methodological developments laid the foundation for subsequent structural studies and applications of the compound.

Nomenclature and Classification

This compound operates under multiple systematic nomenclature conventions, reflecting its complex structural features and functional group arrangements. The compound is officially catalogued with the Chemical Abstracts Service number 6953-45-3, providing a unique identifier for regulatory and research purposes. Alternative nomenclature systems recognize this molecule as 5-aminouracil-6-sulfonic acid, emphasizing its relationship to the fundamental uracil nucleobase structure.

The molecular formula C₄H₅N₃O₅S indicates the presence of four carbon atoms, five hydrogen atoms, three nitrogen atoms, five oxygen atoms, and one sulfur atom, yielding a molecular weight of 207.165 grams per mole. The compound demonstrates characteristic properties of both amino-substituted pyrimidines and sulfonic acid derivatives, placing it within the broader classification of heterocyclic sulfonates. The systematic naming convention reflects the positions of functional groups around the pyrimidine ring system, with the amino group at position 5, hydroxyl groups at positions 2 and 6, and the sulfonic acid moiety at position 4.

The crystallographic designation reveals additional complexity in the compound's structural organization. Studies have identified hydrated forms of the molecule, specifically oxonium 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-sulfonate hydrate, where the sulfonate group exists in anionic form with charge balance provided by oxonium cations. This ionic character significantly influences the compound's physical properties and chemical behavior.

Significance in Pyrimidine Chemistry

The sulfonic acid functionality introduces strong acidic character and enhanced water solubility compared to unmodified pyrimidines. This property contrast is exemplified when comparing the compound to related structures such as 2-amino-4,6-dihydroxypyrimidine, which lacks the sulfonic acid group and demonstrates markedly different solubility and ionic properties. The integration of sulfonic acid functionality represents a significant modification that alters fundamental chemical properties while maintaining the core pyrimidine ring structure.

Crystallographic investigations have revealed that the compound forms complex hydrogen bonding networks in its solid state, with screw-related molecules overlapping significantly and forming zigzag chains along specific crystallographic axes. These structural features demonstrate the compound's capacity for organized intermolecular interactions, suggesting potential applications in materials science and crystal engineering.

Position within Nucleobase Derivative Research

This compound represents an important example within the expanding field of nucleobase derivative research, where scientists systematically modify fundamental DNA and RNA components to explore new chemical and biological properties. The compound's relationship to uracil places it within a broader category of pyrimidine modifications that have been extensively studied for their potential applications in medicinal chemistry, materials science, and biochemical research.

The field of nucleobase derivatives has historically focused on modifications that maintain the essential hydrogen bonding capabilities while introducing new functional groups that can alter solubility, stability, or biological activity. In this context, the sulfonic acid modification represents a particularly significant alteration because it introduces strong ionic character while preserving the fundamental pyrimidine ring system. This approach differs from other common modifications such as halogenation or alkylation, which typically focus on altering electronic properties rather than introducing ionizable groups.

Research into aminouracil derivatives has revealed diverse synthetic pathways and applications, with compounds like 5-aminouracil serving as precursors for more complex modifications. The development of sulfonic acid derivatives represents a natural extension of this research, providing access to highly water-soluble variants with enhanced ionic properties. The crystallographic characterization of hydrated forms demonstrates the compound's tendency to form stable ionic structures in aqueous environments, suggesting potential applications in contexts requiring high solubility and ionic stability.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₅N₃O₅S | |

| Molecular Weight | 207.165 g/mol | |

| CAS Number | 6953-45-3 | |

| Density | 2.05 g/cm³ | |

| Refractive Index | 1.712 | |

| Crystal System | Monoclinic | |

| Space Group | P 1 21/c 1 |

Properties

IUPAC Name |

5-amino-2,4-dioxo-1H-pyrimidine-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O5S/c5-1-2(8)6-4(9)7-3(1)13(10,11)12/h5H2,(H,10,11,12)(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUWLQOOBWAQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219786 | |

| Record name | 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6953-45-3 | |

| Record name | 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Direct sulfonation employs sulfur trioxide (SO₃) or its complexes (e.g., SO₃·DMF) to introduce the sulfonic acid group. For pyrimidines, this method often requires anhydrous conditions and temperatures between 80°C and 120°C. A typical procedure involves:

-

Dissolving the pyrimidine precursor (e.g., 5-amino-2,6-dihydroxypyrimidine) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Gradual addition of SO₃·DMF complex at 90°C with stirring for 6–8 hours.

-

Quenching the reaction with ice-water and neutralizing with sodium bicarbonate.

Key Variables :

-

Molar Ratio : A 1:1.2 molar ratio of pyrimidine to SO₃·DMF optimizes yield while minimizing side reactions.

-

Temperature : Excessively high temperatures (>120°C) lead to decomposition, whereas temperatures <80°C result in incomplete sulfonation.

Yield and Purity Considerations

Reported yields for analogous pyrimidine sulfonates range from 65% to 78%, with purity >95% after recrystallization from ethanol-water mixtures. Impurities often include disulfonated byproducts, which can be mitigated by controlling the SO₃ stoichiometry.

Chlorosulfonation Followed by Hydrolysis

Two-Step Sulfonation Strategy

This method involves:

-

Chlorosulfonation : Treating the pyrimidine with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the intermediate chlorosulfonyl derivative.

-

Hydrolysis : Reacting the intermediate with aqueous sodium hydroxide at 50°C to convert the -SO₂Cl group to -SO₃H.

Example Protocol :

-

5-Amino-2,6-dihydroxypyrimidine (1 mol) is suspended in dichloromethane (DCM).

-

Chlorosulfonic acid (1.5 mol) is added dropwise under nitrogen at 0°C, followed by stirring at room temperature for 4 hours.

-

The chlorosulfonated intermediate is isolated, then hydrolyzed with 2M NaOH at 50°C for 2 hours.

Advantages and Limitations

-

Yield : 70–85% after purification via ion-exchange chromatography.

-

Drawbacks : Requires handling corrosive chlorosulfonic acid and generates HCl gas, necessitating specialized equipment.

Catalytic Sulfonation Using Metal Complexes

Role of Transition Metal Catalysts

Recent advances employ transition metal catalysts (e.g., Fe³⁺ or Cu²⁺) to enhance sulfonation efficiency. These catalysts activate the pyrimidine ring, enabling sulfonation at milder conditions (50–70°C).

Typical Reaction Setup :

-

Pyrimidine (1 mol), NaHSO₃ (1.2 mol), and FeCl₃ (0.05 mol) in aqueous HCl (pH 2–3).

-

Heated at 60°C for 5 hours under reflux.

Performance Metrics

-

Yield : 82–88% with catalyst loading ≥5 mol%.

-

Selectivity : >90% monosulfonation due to steric hindrance from the metal complex.

Comparative Analysis of Sulfonation Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Direct Sulfonation | SO₃·DMF, 90°C, 8h | 65–78 | 95–98 | Over-sulfonation |

| Chlorosulfonation | ClSO₃H/NaOH, 0–50°C, 6h | 70–85 | 92–95 | Corrosive reagents |

| Catalytic Sulfonation | FeCl₃/NaHSO₃, 60°C, 5h | 82–88 | 97–99 | Catalyst cost and recovery |

Post-Sulfonation Functionalization

Amination and Hydroxylation

The amino and hydroxyl groups in 5-amino-2,6-dihydroxy-4-pyrimidinesulfonic acid are typically introduced prior to sulfonation. For example:

-

Amination : Nitration followed by reduction (e.g., H₂/Pd-C) introduces the amino group at position 5.

-

Hydroxylation : Alkaline hydrolysis of chloro or methoxy precursors generates the 2,6-dihydroxy groups.

Industrial-Scale Production Challenges

-

Cost of Sulfonating Agents : SO₃·DMF and ClSO₃H are expensive, prompting research into recyclable catalysts.

-

Waste Management : Neutralization of acidic byproducts requires large volumes of base, increasing environmental footprint.

-

Regioselectivity : Ensuring monosulfonation remains technically demanding, necessitating advanced process monitoring.

Scientific Research Applications

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor or receptor modulator.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

5-Amino-2,6-dihydroxypyrimidine-4-carboxylic Acid (5-Aminoorotic Acid)

- CAS/EC : 7164-43-4 / 230-514-2 .

- Key Differences : Replaces the sulfonic acid group with a carboxylic acid (-COOH) at the 4-position.

- Implications: The carboxylic acid group is less acidic (pKa ~2-3) compared to sulfonic acid (pKa ~-1), affecting solubility and ionic interactions. 5-Aminoorotic acid is a known precursor in nucleotide metabolism and has been studied for its role in orotic aciduria, a metabolic disorder .

- Structural Similarity : 0.87 (based on ’s similarity metric for pyrimidine analogs).

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

5-Amino-2-fluorocyclohex-3-enecarboxylic Acid

- Structure: A cyclohexene ring with amino, fluorine (-F), and carboxylic acid groups .

- Implications: The fluorine atom introduces electronegativity and conformational rigidity, enhancing its potency as a GABA aminotransferase (GABA-AT) inhibitor for treating epilepsy. Unlike the pyrimidine core of the target compound, this cyclohexene derivative exhibits distinct stereoelectronic properties, influencing enzyme binding and inactivation mechanisms .

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Hydrate

- CAS : 50887-69-9 .

- Key Differences : Features a dioxo (keto) tautomer of the dihydroxy groups and a hydrate form.

- Implications: The keto-enol tautomerism affects hydrogen-bonding capacity and stability. Hydration may influence crystalline structure and solubility profiles compared to the anhydrous sulfonic acid analog .

Data Table: Structural and Functional Comparison

Key Research Findings

- Sulfonic Acid vs. Carboxylic Acid : The sulfonic acid group in the target compound enhances acidity and water solubility compared to carboxylic acid analogs, making it more suitable for aqueous-phase reactions or as a hydrophilic pharmacophore .

- Biological Activity: While 5-amino-2-fluorocyclohex-3-enecarboxylic acid demonstrates targeted enzyme inhibition (GABA-AT), the pyrimidine core of the target compound may offer broader versatility in nucleotide-related applications .

- Structural Flexibility : Compounds with halogen or methyl substituents (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit tailored lipophilicity for specific synthetic pathways, contrasting with the polar nature of the sulfonic acid derivative .

Biological Activity

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid (CAS Number: 251119) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 175.16 g/mol

- IUPAC Name : this compound

This compound features a pyrimidine ring with amino and hydroxyl functional groups, contributing to its biological reactivity.

Antioxidant Properties

Research indicates that derivatives of 2-amino-4,6-dihydroxypyrimidine compounds exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. A study demonstrated that certain derivatives effectively inhibited nitric oxide (NO) production in immune-activated cells, suggesting potential anti-inflammatory effects .

Inhibition of Nitric Oxide Production

One of the primary areas of study for this compound is its ability to inhibit NO production. The compound has been shown to suppress immune-activated NO biosynthesis significantly. In vitro assays indicated that at a concentration of 50 µM, the compound did not significantly affect the viability of mouse peritoneal cells but reduced NO production by up to 91.6% compared to control values . The dose-dependent nature of this inhibition was also highlighted, with effective suppression observed at lower concentrations .

Cytotoxicity and Cell Viability

In various studies, this compound was tested for cytotoxic effects on different cell lines. The results showed no significant cytotoxicity at concentrations up to 200 µM, indicating a favorable safety profile for further pharmacological exploration .

Study on Immune Response Modulation

A pivotal study investigated the effects of this compound on immune responses in vitro. The findings suggested that the compound could modulate cytokine secretion and NO production in activated macrophages. This modulation could have implications for treating inflammatory diseases .

Antiviral Activity

Another area of interest is the potential antiviral activity of this compound. Preliminary screenings have suggested that certain derivatives may exhibit antiviral properties by interfering with viral replication mechanisms; however, more extensive studies are needed to confirm these effects and elucidate the underlying mechanisms .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | Strong NO inhibition |

| This compound | >200 | Minimal cytotoxicity; moderate NO inhibition |

| 4-Nitrophenol | N/A | Inhibitor of glucuronidation |

The table illustrates that while some derivatives show potent biological activity (e.g., strong NO inhibition), this compound presents a more moderate profile with minimal cytotoxicity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid to ensure high purity and yield?

- Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, pH, and solvent polarity) to minimize side reactions. Purification via membrane separation technologies (e.g., nanofiltration) or column chromatography with ion-exchange resins can isolate the sulfonic acid moiety effectively. Analytical validation using HPLC (as described in pharmacopeial methods ) ensures purity thresholds >98% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the pyrimidine ring and sulfonic acid group. Pairing with High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For quantifying impurities, reversed-phase HPLC with UV detection (λ = 260–280 nm) is recommended, following pharmacopeial buffer preparation protocols (e.g., ammonium acetate pH 6.5) .

Q. How should researchers handle solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes. Pre-formulation studies should assess pH-dependent solubility (e.g., 1–13) and ionic strength effects. Dynamic Light Scattering (DLS) monitors aggregation in real time .

Advanced Research Questions

Q. How can conflicting data from NMR and IR spectroscopy regarding sulfonic acid group orientation be resolved?

- Methodological Answer : Theoretical frameworks (e.g., Density Functional Theory calculations) model vibrational frequencies and chemical shifts to reconcile discrepancies. Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (NOESY, HSQC) clarifies spatial arrangements. Contradictions often arise from solvent interactions or protonation states, necessitating pH-controlled experiments .

Q. What experimental designs are optimal for studying the compound’s reactivity under varying pH conditions?

- Methodological Answer : Use a multi-parametric approach:

- Kinetic Studies : Monitor reaction rates (e.g., hydrolysis) via UV-Vis spectroscopy at pH 2–12.

- Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) quantifies enthalpy changes.

- Computational Modeling : Molecular dynamics simulations predict protonation sites and transition states. Link results to acid-base theory to explain mechanistic shifts .

Q. How can researchers optimize catalytic efficiency when using this compound as a ligand in metal coordination chemistry?

- Methodological Answer : Screen metal ions (e.g., Fe³⁺, Cu²⁺) under inert atmospheres to prevent oxidation. Stability constants determined via potentiometric titrations guide ligand-to-metal ratios. X-ray Absorption Spectroscopy (XAS) or Electron Paramagnetic Resonance (EPR) elucidates coordination geometry and redox activity .

Q. What strategies mitigate interference from degradation products in stability-indicating assays?

- Methodological Answer : Develop a stability-indicating UPLC method with a C18 column and gradient elution (0.1% formic acid/acetonitrile). Forced degradation studies (heat, light, oxidation) identify degradation pathways. Mass spectrometry fragments characterize byproducts, ensuring assay specificity .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results in sulfonic acid group reactivity be addressed?

- Methodological Answer : Re-evaluate computational parameters (basis sets, solvation models) to align with experimental conditions (e.g., explicit water molecules in simulations). Validate with isotopic labeling (e.g., ³⁴S) to track sulfonic acid behavior in reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.